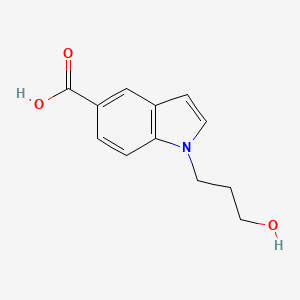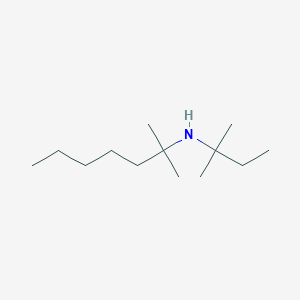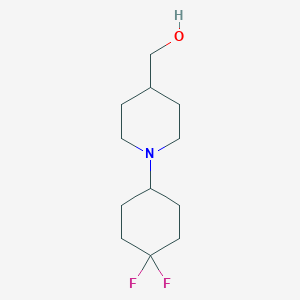
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxypropyl group at the 1-position and a carboxylic acid group at the 5-position of the indole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(3-carboxypropyl)-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-(3-hydroxypropyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the indole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid
- 1-(4-Hydroxybutyl)-1H-indole-5-carboxylic acid
- 1-(3-Hydroxypropyl)-1H-indole-3-carboxylic acid
Uniqueness
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-7-1-5-13-6-4-9-8-10(12(15)16)2-3-11(9)13/h2-4,6,8,14H,1,5,7H2,(H,15,16) |
Clave InChI |
MYUOERSYSQCTEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2CCCO)C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)



![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)

![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)



![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)

